molecular formula C10H15NO B3022823 4-Methoxy-2,3,6-trimethylaniline CAS No. 274907-38-9

4-Methoxy-2,3,6-trimethylaniline

Cat. No. B3022823
CAS RN: 274907-38-9
M. Wt: 165.23 g/mol
InChI Key: ZWFQMPDJHVVIGB-UHFFFAOYSA-N
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Description

4-Methoxy-2,3,6-trimethylaniline is a chemical compound with the CAS Number: 274907-38-9 . It has a molecular weight of 165.24 . The compound is typically stored at room temperature and comes in a powder form .


Physical And Chemical Properties Analysis

4-Methoxy-2,3,6-trimethylaniline is a powder that is stored at room temperature . It has a melting point of 70-75 degrees Celsius .

Scientific Research Applications

Photophysical Studies and Luminescent Materials

Scientists study the photophysical properties of 4-Methoxy-2,3,6-trimethylaniline, including its absorption and emission spectra. It can act as a fluorophore or be incorporated into luminescent materials. Applications include fluorescent probes for biological imaging, optoelectronic devices, and luminescent polymers.

2NIST ThermoData Engine 3MilliporeSigma 4Sigma-Aldrich 5Biosynth

Safety and Hazards

This compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Relevant Papers One relevant paper discusses the synthesis of 4-methoxy-2,3,5-trimethylpyridine, a compound related to 4-Methoxy-2,3,6-trimethylaniline . This compound is an important building block for the preparation of gastric-acid inhibiting compounds . The paper describes a new synthesis method for this compound, which could potentially be adapted for the synthesis of 4-Methoxy-2,3,6-trimethylaniline .

properties

IUPAC Name

4-methoxy-2,3,6-trimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-6-5-9(12-4)7(2)8(3)10(6)11/h5H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFQMPDJHVVIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620849
Record name 4-Methoxy-2,3,6-trimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2,3,6-trimethylaniline

CAS RN

274907-38-9
Record name 4-Methoxy-2,3,6-trimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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